2-hexylsulfanyl-4-hydroxy-1H-pyrimidin-6-one
Overview
Description
2-Hexylsulfanyl-4-hydroxy-1H-pyrimidin-6-one (2HS4HOP) is a novel small molecule that has been developed for use in a variety of scientific research applications. It is a derivative of the pyrimidine family of compounds, and its unique structure makes it a potential candidate for a variety of biological activities.
Scientific Research Applications
GPR84 Agonist
ZQ-16 is a potent and selective agonist for medium-chain free fatty acid receptor GPR84 . This means it can bind to this receptor and activate it, which could have various implications in biological research and potentially in therapeutic applications.
Calcium Mobilization
ZQ-16 has been shown to activate GPR84-mediated calcium mobilization . This could make it useful in studying cellular processes that involve calcium signaling.
Inhibition of cAMP Accumulation
ZQ-16 can inhibit cAMP accumulation . This property could be useful in research related to signal transduction, as cAMP is a key messenger in many biological processes.
Phosphorylation of ERK1/2
ZQ-16 can induce the phosphorylation of ERK1/2 . ERK1/2 are important proteins in the MAPK/ERK pathway, which regulates various cellular processes such as proliferation and differentiation.
Receptor Desensitization
ZQ-16 can induce receptor desensitization . This could be useful in studying the mechanisms of receptor desensitization and its role in various biological processes.
Receptor Internalization
ZQ-16 can induce receptor internalization . This could be useful in studying the mechanisms of receptor internalization and its role in signal transduction.
Mechanism of Action
Target of Action
ZQ-16, also known as 2-(hexylthio)pyrimidine-4,6-diol, is a potent and selective agonist for the medium-chain free fatty acid receptor GPR84 . GPR84 is a G protein-coupled receptor (GPCR) that plays a significant role in immune responses and is highly expressed in immune cells .
Mode of Action
ZQ-16 interacts with GPR84 and activates it . This activation leads to several downstream effects, including calcium mobilization, inhibition of cAMP accumulation, phosphorylation of ERK1/2, receptor desensitization and internalization, and receptor-β-arrestin interaction .
Biochemical Pathways
The activation of GPR84 by ZQ-16 affects several biochemical pathways. It induces calcium response in a dose-dependent manner . It also reduces Forskolin-stimulated cAMP accumulation in a dose-dependent manner . Furthermore, ZQ-16 induces the phosphorylation of ERK1/2 , which is a key player in various cellular processes, including cell proliferation, differentiation, and migration.
Pharmacokinetics
The solubility of zq-16 in dmso is reported to be 5 mg/ml , which could potentially influence its absorption and distribution in the body
Result of Action
The activation of GPR84 by ZQ-16 leads to several molecular and cellular effects. It induces calcium mobilization, which is a critical process in cell signaling . It also inhibits cAMP accumulation, which plays a role in various cellular processes . Moreover, ZQ-16 induces the phosphorylation of ERK1/2, which can affect cell proliferation, differentiation, and migration .
properties
IUPAC Name |
2-hexylsulfanyl-4-hydroxy-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-2-3-4-5-6-15-10-11-8(13)7-9(14)12-10/h7H,2-6H2,1H3,(H2,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXOAKRMLQKLQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=NC(=CC(=O)N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-hexylsulfanyl-4-hydroxy-1H-pyrimidin-6-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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